6-Dodecanone, 1,12-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Difluorododecan-6-one is an organic compound with the molecular formula C12H22F2O It is a fluorinated ketone, characterized by the presence of two fluorine atoms at the 1 and 12 positions of the dodecane chain, with a ketone functional group at the 6th position
Vorbereitungsmethoden
The synthesis of 1,12-difluorododecan-6-one can be achieved through several methods. One common approach involves the fluorination of dodecan-6-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1,12-Difluorododecan-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with nucleophiles, forming various derivatives.
Wissenschaftliche Forschungsanwendungen
1,12-Difluorododecan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Wirkmechanismus
The mechanism by which 1,12-difluorododecan-6-one exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and enzyme activity. The ketone group can also participate in hydrogen bonding and other interactions, further modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
1,12-Difluorododecan-6-one can be compared with other fluorinated ketones, such as 1,12-dichlorododecane and 1,12-dibromododecane. While these compounds share similar structural features, the presence of fluorine atoms in 1,12-difluorododecan-6-one imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for applications where these properties are desirable.
Eigenschaften
CAS-Nummer |
333-69-7 |
---|---|
Molekularformel |
C12H22F2O |
Molekulargewicht |
220.30 g/mol |
IUPAC-Name |
1,12-difluorododecan-6-one |
InChI |
InChI=1S/C12H22F2O/c13-10-6-2-1-4-8-12(15)9-5-3-7-11-14/h1-11H2 |
InChI-Schlüssel |
KWUADAXPLHYOGY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCF)CCC(=O)CCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.